![molecular formula C₁₅H₁₈INO₂ B015988 N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester CAS No. 136794-87-1](/img/structure/B15988.png)
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Overview
Description
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .
Synthesis Analysis
The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .
Molecular Structure Analysis
The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .
Chemical Reactions Analysis
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .
Physical And Chemical Properties Analysis
“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .
Scientific Research Applications
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester is extensively used in scientific research to study the mechanisms of dopamine neurotransmission in the brain. It is used to investigate the role of dopamine transporters in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound is also used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of dopamine transporters in the brain.
Mechanism of Action
Target of Action
The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.
Mode of Action
This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.
Result of Action
The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .
Advantages and Limitations for Lab Experiments
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, making it an ideal tool to study the mechanisms of dopamine neurotransmission. This compound is also stable and can be stored for extended periods, making it a convenient compound to work with. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. Furthermore, this compound is a controlled substance and requires special permits for its use in research.
Future Directions
There are several future directions for the use of N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester in scientific research. One direction is to investigate the role of dopamine transporters in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to use this compound as a radioligand in PET imaging studies to visualize the distribution of dopamine transporters in the brain. Furthermore, future research can focus on the development of new compounds based on this compound that can be used as potential therapeutics for neurological disorders.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that is extensively used in scientific research to study the mechanisms of dopamine neurotransmission in the brain. It is a potent inhibitor of the dopamine transporter (DAT) and has significant biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. Future research can focus on investigating the role of dopamine transporters in neurological disorders and developing new compounds based on this compound for potential therapeutics.
properties
IUPAC Name |
methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZWGMZPMXBO-WCFLAILDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929547 | |
Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136794-87-1 | |
Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.